molecular formula C29H26N2O B14475490 4,5,6,8-Tetraphenyl-7-oxa-4,6-diazaspiro[2.5]octane CAS No. 66145-67-3

4,5,6,8-Tetraphenyl-7-oxa-4,6-diazaspiro[2.5]octane

Cat. No.: B14475490
CAS No.: 66145-67-3
M. Wt: 418.5 g/mol
InChI Key: QVNUJRDCLIUMQQ-UHFFFAOYSA-N
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Description

4,5,6,8-Tetraphenyl-7-oxa-4,6-diazaspiro[2.5]octane is a complex organic compound known for its unique spirocyclic structure. This compound features a spiro linkage between a diazaspiro and an oxaspiro ring, adorned with phenyl groups at various positions. Its distinct structure makes it a subject of interest in various fields of scientific research, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,8-Tetraphenyl-7-oxa-4,6-diazaspiro[2.5]octane typically involves a multi-step process. One common method includes the cycloaddition of nitrilimides to 3-aryliden-2(3H)-furanone derivatives, followed by the reaction with hydrazine hydrate. This process results in the formation of pyrazolecarbohydrazide derivatives, which undergo intramolecular cyclization upon treatment with an HCl/AcOH mixture .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4,5,6,8-Tetraphenyl-7-oxa-4,6-diazaspiro[2.5]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4,5,6,8-Tetraphenyl-7-oxa-4,6-diazaspiro[2.5]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,6,8-Tetraphenyl-7-oxa-4,6-diazaspiro[2.5]octane involves its interaction with various molecular targets. The compound’s spirocyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways are still under investigation, but its unique structure suggests it could modulate multiple biological processes .

Comparison with Similar Compounds

Uniqueness: 4,5,6,8-Tetraphenyl-7-oxa-4,6-diazaspiro[2.5]octane stands out due to its combination of diazaspiro and oxaspiro rings, along with the presence of multiple phenyl groups. This unique structure imparts

Properties

CAS No.

66145-67-3

Molecular Formula

C29H26N2O

Molecular Weight

418.5 g/mol

IUPAC Name

4,5,6,8-tetraphenyl-7-oxa-4,6-diazaspiro[2.5]octane

InChI

InChI=1S/C29H26N2O/c1-5-13-23(14-6-1)27-29(21-22-29)30(25-17-9-3-10-18-25)28(24-15-7-2-8-16-24)31(32-27)26-19-11-4-12-20-26/h1-20,27-28H,21-22H2

InChI Key

QVNUJRDCLIUMQQ-UHFFFAOYSA-N

Canonical SMILES

C1CC12C(ON(C(N2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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